molecular formula C9H12N2O B12433528 2-Pyridin-4-YL-acetimidic acid ethyl ester CAS No. 887579-00-2

2-Pyridin-4-YL-acetimidic acid ethyl ester

Cat. No.: B12433528
CAS No.: 887579-00-2
M. Wt: 164.20 g/mol
InChI Key: ALDVXRRPBDHCKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Pyridin-4-YL-acetimidic acid ethyl ester typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction . The reaction conditions include:

    Solvent: Dimethyl sulfoxide (DMSO)

    Catalyst: Lithium chloride

    Temperature: 100-160°C

    Reaction Time: 90-180 minutes

After the reaction, the product is isolated by pouring the reactant into water, separating out the solids, filtering, and drying the filter cakes to obtain the white solid product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Pyridin-4-yl-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

887579-00-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl 2-pyridin-4-ylethanimidate

InChI

InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3

InChI Key

ALDVXRRPBDHCKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CC=NC=C1

Origin of Product

United States

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